Palatinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palatinose, also known as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. It is naturally present in honey and sugarcane extracts and is also produced industrially from table sugar. This compound is known for its slow digestion and low glycemic index, making it a popular alternative to traditional sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palatinose is primarily produced through the enzymatic rearrangement (isomerization) of sucrose. This process involves the use of sucrose isomerase enzymes from specific bacterial strains such as Serratia plymuthica, Protaminobacter rubrum, and Erwinia rhapontici. These enzymes convert sucrose into this compound under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves immobilizing bacterial cells in chitosan to enhance enzyme activity and stability. The process typically includes the following steps:
Immobilization: Serratia plymuthica cells are immobilized in chitosan.
Activation: The immobilized cells are activated with fresh nutrient medium and dried.
Conversion: A 40% sucrose solution is converted into this compound in a batch-type enzyme reactor at optimal temperature and pH conditions
Chemical Reactions Analysis
Types of Reactions
Palatinose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce gluconic acid and other derivatives.
Substitution: This compound can participate in substitution reactions to form different glycosidic linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Enzymatic catalysts are often used to facilitate substitution reactions
Major Products
Oxidation: Gluconic acid and other oxidized derivatives.
Reduction: Isomalt.
Substitution: Various glycosidic derivatives
Scientific Research Applications
Palatinose has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other carbohydrates and sugar alcohols.
Biology: Studied for its effects on gut microbiota and glycemic response.
Medicine: Investigated for its potential benefits in managing diabetes and obesity due to its low glycemic index
Industry: Used as a functional sweetener in food products, sports drinks, and dietary supplements.
Mechanism of Action
Palatinose exerts its effects through slow digestion and absorption in the small intestine. The α-1,6-glycosidic bond between glucose and fructose in this compound is more resistant to enzymatic hydrolysis compared to the α-1,2-glycosidic bond in sucrose. This results in a gradual release of glucose and fructose, leading to a lower and more sustained blood glucose response .
Comparison with Similar Compounds
Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Trehalulose: An isomer of sucrose with an α-1,1-glycosidic bond.
Turanose: An isomer of sucrose with an α-1,3-glycosidic bond.
Leucrose: An isomer of sucrose with an α-1,5-glycosidic bond.
Uniqueness of Palatinose
This compound is unique due to its α-1,6-glycosidic bond, which results in slower digestion and a lower glycemic index compared to other sugars. This makes it a suitable alternative for individuals seeking to manage blood sugar levels and reduce the risk of dental caries .
Properties
CAS No. |
15132-06-6 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-/m1/s1 |
InChI Key |
PVXPPJIGRGXGCY-IPFGBZKGSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.